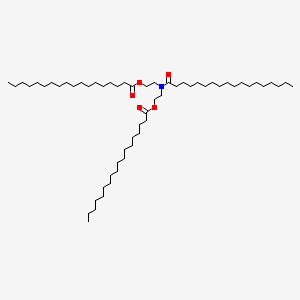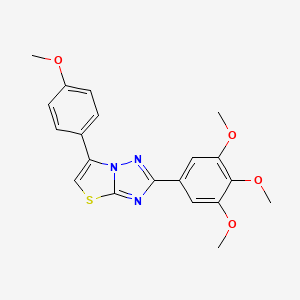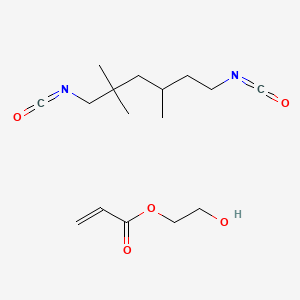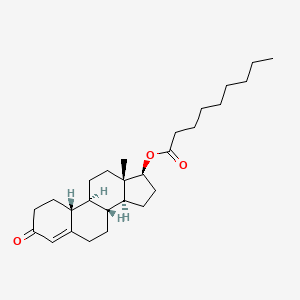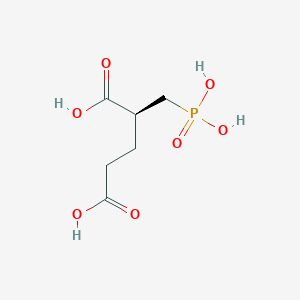![molecular formula C13H16N2O3 B15187676 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide CAS No. 92137-88-7](/img/structure/B15187676.png)
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.278 g/mol . This compound is characterized by the presence of an aminophenyl group attached to an oxolan ring, which is further connected to a propanamide moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The oxolan ring and propanamide moiety contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide can be compared with other similar compounds such as:
3-(4-Aminophenyl)-N-(2-oxoazepan-3-yl)propanamide: This compound contains a seven-membered ring instead of the oxolan ring, which may result in different chemical and biological properties.
N-(4-Aminophenyl)-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: This compound has an oxazolidin ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
92137-88-7 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
3-[3-(4-aminophenyl)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H16N2O3/c14-10-3-1-9(2-4-10)13(6-5-11(15)16)7-8-18-12(13)17/h1-4H,5-8,14H2,(H2,15,16) |
InChI-Schlüssel |
ZCQPOYVQJHRHFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1(CCC(=O)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


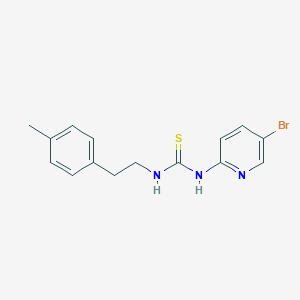
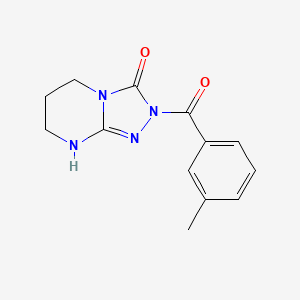



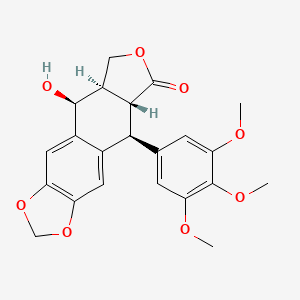
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)
